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Compound of Interest

Compound Name: 2-Methyloxetan-3-ol

Cat. No.: B2577784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methyloxetan-3-ol is a heterocyclic organic compound featuring a four-membered oxetane

ring substituted with a methyl group at the 2-position and a hydroxyl group at the 3-position.

The strained oxetane ring imparts unique chemical reactivity and conformational properties to

the molecule. In recent years, the oxetane motif has garnered significant attention in medicinal

chemistry and drug discovery. Its incorporation into drug candidates can lead to improved

physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.

Oxetanes can also act as valuable bioisosteres for commonly used functional groups like gem-

dimethyl or carbonyl groups, offering a novel chemical space for lead optimization. This

technical guide provides a comprehensive overview of the known chemical properties,

synthesis, and potential applications of 2-Methyloxetan-3-ol.

Chemical and Physical Properties
Detailed experimental data for 2-Methyloxetan-3-ol is limited in publicly available literature.

The following table summarizes available and predicted physicochemical properties.
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Property Value Source

Molecular Formula C₄H₈O₂ AA Blocks[1]

Molecular Weight 88.11 g/mol
ChemicalBook, abcr Gute

Chemie[2][3]

CAS Number 1420681-59-9
AA Blocks, ChemicalBook,

CymitQuimica[1][3][4]

Boiling Point 150.5 ± 8.0 °C Predicted by ChemicalBook[4]

Density 1.115 ± 0.06 g/cm³ Predicted by ChemicalBook[4]

pKa 13.71 ± 0.40 Predicted by ChemicalBook[4]

Purity 95% - 98% AA Blocks, CymitQuimica[1][5]

Appearance Not specified

Solubility Not specified

Spectroscopic Data
As of the latest literature review, specific experimental spectroscopic data (¹H NMR, ¹³C NMR,

IR, Mass Spectrometry) for 2-Methyloxetan-3-ol has not been found in publicly accessible

databases. Researchers are advised to perform their own spectral analysis upon synthesis or

acquisition of the compound for definitive characterization.

Synthesis of 2-Methyloxetan-3-ol: A General
Approach
A specific, detailed experimental protocol for the synthesis of 2-Methyloxetan-3-ol is not

readily available in the scientific literature. However, a general and adaptable method for the

asymmetric synthesis of 2-substituted oxetan-3-ones has been reported, which can serve as a

precursor to 2-Methyloxetan-3-ol via reduction.

Experimental Protocol: Asymmetric Synthesis of 2-
Substituted Oxetan-3-ones

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.aablocks.com/prod/1420681-59-9
https://abcr.com/de_en/ab495994
https://m.chemicalbook.com/ChemicalProductProperty_CN_CB32618635.htm
https://www.aablocks.com/prod/1420681-59-9
https://m.chemicalbook.com/ChemicalProductProperty_CN_CB32618635.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB32618635_EN.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB32618635_EN.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB32618635_EN.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB32618635_EN.htm
https://www.aablocks.com/prod/1420681-59-9
https://cymitquimica.com/products/10-F614184/2-methyloxetan-3-ol/
https://www.benchchem.com/product/b2577784?utm_src=pdf-body
https://www.benchchem.com/product/b2577784?utm_src=pdf-body
https://www.benchchem.com/product/b2577784?utm_src=pdf-body
https://www.benchchem.com/product/b2577784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2577784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is adapted from a method developed for the synthesis of various 2-substituted

oxetan-3-ones.

Step 1: Formation of the SAMP/RAMP Hydrazone of Oxetan-3-one Oxetan-3-one is reacted

with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-

(methoxymethyl)pyrrolidine (RAMP) to form the corresponding chiral hydrazone.

Step 2: Metalation and Alkylation The SAMP/RAMP hydrazone is then metalated, typically with

a strong base like lithium diisopropylamide (LDA), to form a lithiated intermediate. This

intermediate is subsequently reacted with an alkylating agent, in this case, a methyl halide

(e.g., methyl iodide), to introduce the methyl group at the 2-position of the oxetane ring. The

reaction is carefully controlled to achieve high enantioselectivity.

Step 3: Hydrolysis to the Ketone The resulting 2-methyl-substituted hydrazone is hydrolyzed

using a mild acidic workup, such as with an aqueous oxalic acid solution, to yield the desired 2-

methyloxetan-3-one. This hydrolysis is performed under conditions that prevent racemization of

the chiral center.[6][7]

Step 4: Reduction to 2-Methyloxetan-3-ol The final step, which is a standard organic

transformation, involves the reduction of the ketone functionality of 2-methyloxetan-3-one to a

hydroxyl group. This can be achieved using a variety of reducing agents, such as sodium

borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of 2-Methyloxetan-3-ol.

Reactivity of the Oxetane Ring
The four-membered ring of oxetane is characterized by significant ring strain, which dictates its

reactivity. The ring can be opened under both acidic and basic conditions, as well as by various

nucleophiles.

Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the oxygen atom

of the oxetane ring is protonated or coordinated, making the ring more susceptible to

nucleophilic attack. This can lead to the formation of 1,3-diols or other functionalized propane

derivatives.
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Nucleophilic Ring Opening: Strong nucleophiles can attack the carbon atoms of the oxetane

ring, leading to its opening. The regioselectivity of the attack depends on the substitution

pattern of the oxetane and the nature of the nucleophile.

Applications in Drug Discovery
The incorporation of the oxetane motif has become an important strategy in modern drug

design. Oxetanes can serve as bioisosteric replacements for other functional groups, leading to

improved pharmacological profiles.

Improved Physicochemical Properties: Replacing a gem-dimethyl group with a 3,3-

disubstituted oxetane or a carbonyl group with an oxetane can increase the polarity and

aqueous solubility of a molecule while maintaining or improving its metabolic stability.

Conformational Rigidity: The rigid structure of the oxetane ring can help to lock a molecule

into a specific conformation that is favorable for binding to a biological target.

Novel Chemical Space: The use of oxetanes allows medicinal chemists to explore novel

chemical space and develop compounds with unique structure-activity relationships.

Oxetanes as Bioisosteres in Drug Design
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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